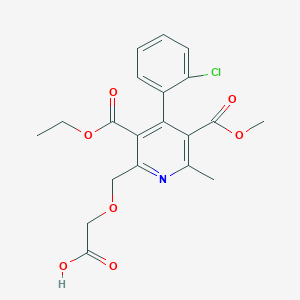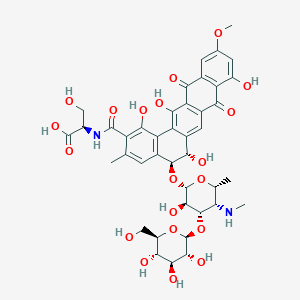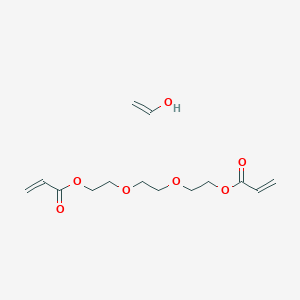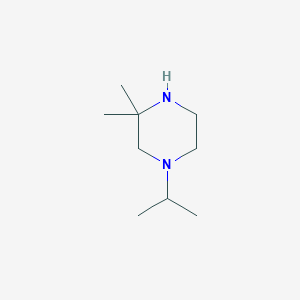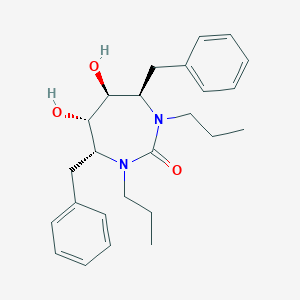
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in intracellular signaling pathways. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
Wirkmechanismus
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 selectively inhibits PDE4, which is the predominant PDE isoform in inflammatory cells. By inhibiting PDE4, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cAMP, which in turn leads to the suppression of inflammatory cytokine production and airway smooth muscle contraction. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also inhibits PDE5, which is the predominant PDE isoform in the corpus cavernosum of the penis. By inhibiting PDE5, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cGMP, which in turn leads to the relaxation of smooth muscle and increased blood flow to the penis.
Biochemische Und Physiologische Effekte
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to have various biochemical and physiological effects. In inflammatory cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6). 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also inhibits the activation of nuclear factor-kappa B (NF-kappa B), which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In airway smooth muscle cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 inhibits the contraction induced by various stimuli, such as histamine and acetylcholine. In the corpus cavernosum of the penis, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the relaxation of smooth muscle and increases blood flow to the penis.
Vorteile Und Einschränkungen Für Laborexperimente
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4 and PDE5, which allows for the specific modulation of intracellular cAMP and cGMP levels. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has also been extensively studied in various disease models, which provides a wealth of knowledge on its potential therapeutic applications. However, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural systems. Additionally, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to have some off-target effects, such as the inhibition of PDE3 and PDE7.
Zukünftige Richtungen
There are several future directions for the study of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724. One potential direction is the development of more potent and selective PDE4 inhibitors. Another potential direction is the investigation of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 in other disease models, such as inflammatory bowel disease and psoriasis. Additionally, the mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 in Alzheimer's disease is not fully understood, and further studies are needed to elucidate its effects on amyloid beta protein levels and cognitive function.
Synthesemethoden
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 can be synthesized through a multi-step process starting from 2-aminobenzoic acid. The first step involves the conversion of 2-aminobenzoic acid to 2-(4-methoxyphenyl)ethylamine, which is then converted to 2-(4-methoxyphenyl)ethyl isocyanate. The isocyanate is then reacted with 1,3-dipropyl-2,6-dimethyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid to yield 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit PDE4, which is the predominant PDE isoform in inflammatory cells. By inhibiting PDE4, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cAMP, which in turn leads to the suppression of inflammatory cytokine production and airway smooth muscle contraction. In Alzheimer's disease, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to improve cognitive function and reduce amyloid beta protein levels in animal models.
Eigenschaften
CAS-Nummer |
153181-37-4 |
|---|---|
Produktname |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- |
Molekularformel |
C25H34N2O3 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dipropyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C25H34N2O3/c1-3-15-26-21(17-19-11-7-5-8-12-19)23(28)24(29)22(27(16-4-2)25(26)30)18-20-13-9-6-10-14-20/h5-14,21-24,28-29H,3-4,15-18H2,1-2H3/t21-,22-,23+,24+/m1/s1 |
InChI-Schlüssel |
KVURTRGFRUMHJA-LWSSLDFYSA-N |
Isomerische SMILES |
CCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCCN1C(C(C(C(N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Kanonische SMILES |
CCCN1C(C(C(C(N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Andere CAS-Nummern |
153181-37-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



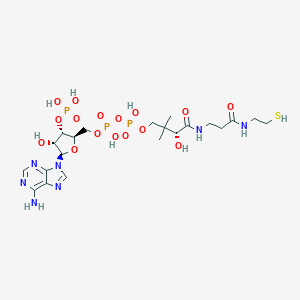
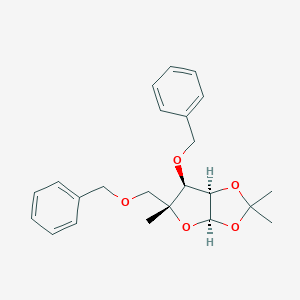
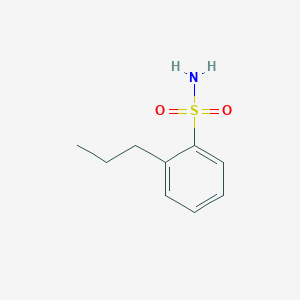
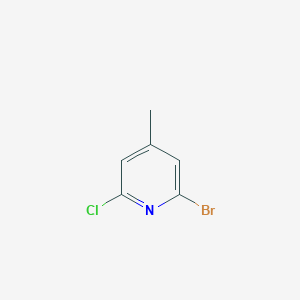
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
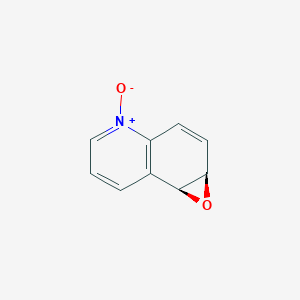
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)
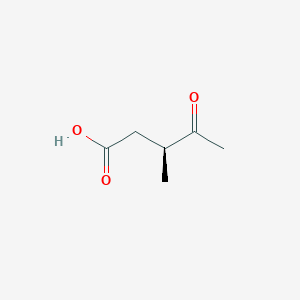
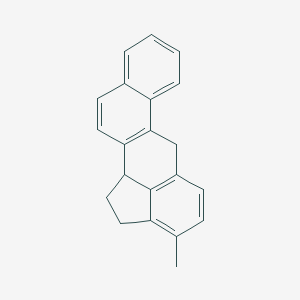
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
